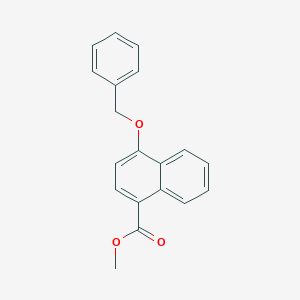

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by a naphthalene ring system substituted with a benzyloxy group at the 4-position and a methyl ester group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-1-naphthalenecarboxylate typically involves the esterification of 4-(benzyloxy)-1-naphthoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the use of methylating agents such as diazomethane, which can methylate the carboxylic acid group to form the ester. This reaction is usually carried out under mild conditions and can provide high yields of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving overall yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Synthesis of Anticancer Agents

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, notably gemcitabine, an important drug used in cancer therapy. The compound can be transformed into various naphthalene-2-carboxylate derivatives, which are essential for preparing gemcitabine through simpler and more efficient synthetic pathways than previously established methods .

1.2 Development of Antiviral Agents

The compound has also been identified as a precursor for synthesizing difluoro antiviral agents, including those targeting conditions such as hepatitis and HIV. Its structural properties allow for modifications that enhance the pharmacological profiles of these agents, making it a valuable component in antiviral drug development .

Synthetic Organic Chemistry

2.1 Versatile Synthetic Intermediates

This compound is utilized as a versatile building block in organic synthesis. It can undergo various reactions, including esterification and nucleophilic substitutions, leading to the formation of complex molecules used in pharmaceuticals and agrochemicals .

2.2 Material Science Applications

In material science, derivatives of this compound are explored for their potential use in developing new materials with specific optical and electronic properties. Such materials can be utilized in organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable electronic characteristics .

Analytical Chemistry

3.1 Characterization Techniques

The compound's unique structure allows it to be analyzed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and FT-IR (Fourier Transform Infrared Spectroscopy). These techniques help in confirming the structure of synthesized derivatives and understanding their interactions in different environments .

3.2 Application in Drug Testing

This compound can also be employed in drug testing protocols to evaluate the efficacy and stability of new formulations. Its derivatives are often tested for biological activity against various cancer cell lines, providing critical data for further drug development .

Case Studies

Mecanismo De Acción

The mechanism of action of Methyl 4-(benzyloxy)-1-naphthalenecarboxylate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparación Con Compuestos Similares

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate can be compared with other naphthalene derivatives such as:

Methyl 1-naphthoate: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

4-(Benzyloxy)-1-naphthoic acid: The carboxylic acid form, which can be converted to the ester but has different reactivity.

Methyl 4-hydroxy-1-naphthalenecarboxylate: Contains a hydroxy group instead of a benzyloxy group, leading to different chemical properties and reactivity.

The presence of the benzyloxy group in this compound provides unique opportunities for further functionalization and enhances its utility in various applications.

Actividad Biológica

Methyl 4-(benzyloxy)-1-naphthalenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C16H14O3

- Molecular Weight : 270.28 g/mol

The compound features a naphthalene ring substituted with a benzyloxy group and a carboxylate moiety, which may influence its interactions with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including metallo-β-lactamases, which are crucial in antibiotic resistance. In particular, certain derivatives have shown promising inhibitory activity against NDM-1, a well-known metallo-β-lactamase .

- Radical Formation : Studies suggest that the compound can generate naphthylmethyl radicals, which may participate in radical-radical cross-coupling reactions, potentially leading to the formation of biologically active products .

Table 1: Biological Activity Summary

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study evaluated various compounds structurally similar to this compound for their ability to inhibit NDM-1. The most active derivatives restored meropenem susceptibility in E. coli strains expressing NDM-1, demonstrating their potential as therapeutic agents against antibiotic-resistant bacteria .

- Radical Chemistry : Research on radical generation has shown that compounds like this compound can participate in radical coupling reactions, leading to the synthesis of novel naphthaldoxime derivatives. This highlights its utility in synthetic organic chemistry and potential applications in drug development .

- Pharmacological Implications : The structural features of this compound suggest it may interact with various biological targets, including receptors involved in respiratory diseases. Similar compounds have shown selective action at β-adrenoreceptors, indicating potential therapeutic applications in treating conditions like asthma .

Propiedades

IUPAC Name |

methyl 4-phenylmethoxynaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-21-19(20)17-11-12-18(16-10-6-5-9-15(16)17)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTZIAHBSDMWJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.